(R)-methanandamide

Cannabinoid pharmacology Receptor binding assay CB1 receptor

(R)-Methanandamide (AM-356) is a synthetically created chiral analog of the endogenous cannabinoid anandamide (AEA), specifically (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide. This compound incorporates a stereodefined methyl group on the hydroxyethylamine moiety of the parent molecule, rendering it a metabolically stabilized CB1 receptor agonist with significantly higher potency than its natural counterpart.

Molecular Formula C₂₃H₃₉NO₂
Molecular Weight 361.6 g/mol
CAS No. 150314-39-9
Cat. No. B130440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methanandamide
CAS150314-39-9
Synonyms(5Z,8Z,11Z,14Z)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; _x000B_(all-Z)-(±)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide;  (all-Z)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide
Molecular FormulaC₂₃H₃₉NO₂
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
InChIInChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-
InChIKeySQKRUBZPTNJQEM-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methanandamide (CAS 150314-39-9): A CB1 Receptor Agonist with Defined Stereochemical and Pharmacological Identity


(R)-Methanandamide (AM-356) is a synthetically created chiral analog of the endogenous cannabinoid anandamide (AEA), specifically (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide [1]. This compound incorporates a stereodefined methyl group on the hydroxyethylamine moiety of the parent molecule, rendering it a metabolically stabilized CB1 receptor agonist with significantly higher potency than its natural counterpart [2]. Its primary utility resides in preclinical pharmacology, behavioral neuroscience, and endocannabinoid system research, where its enhanced stability and defined stereochemistry offer distinct experimental advantages over native AEA.

(R)-Methanandamide vs. Anandamide: Why In-Class Compounds Are Not Functionally Interchangeable


Despite belonging to the same cannabinoid agonist class, (R)-methanandamide and anandamide exhibit profound functional divergence due to stereochemistry-driven differences in metabolic stability. Anandamide undergoes rapid enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and aminopeptidases, severely curtailing its in vivo half-life and pharmacological reproducibility [1]. This metabolic vulnerability prevents anandamide from reliably producing robust central cannabimimetic effects when administered peripherally, often requiring prohibitively high doses or co-administration of enzyme inhibitors to achieve consistent outcomes [2]. The introduction of a chiral methyl group in (R)-methanandamide confers marked resistance to these hydrolytic enzymes, enabling sustained CB1 receptor engagement and reproducible dose-response relationships. Consequently, substitution of (R)-methanandamide with generic anandamide in experimental protocols introduces uncontrolled metabolic variability, confounding data interpretation and compromising translational validity.

(R)-Methanandamide Technical Differentiation: Quantitative Evidence Versus Key Comparators


(R)-Methanandamide CB1 Receptor Affinity: 4-Fold Higher Potency than Anandamide

(R)-Methanandamide exhibits a CB1 receptor binding affinity (Ki = 20 ± 1.6 nM) that is 4-fold higher than that of endogenous anandamide (Ki = 78 ± 2 nM) in rat forebrain membranes [1]. Among the four chiral congeners tested in the original synthesis series, (R)-methanandamide demonstrated the highest affinity for the cannabinoid receptor, establishing its stereochemical superiority over the corresponding (S)-enantiomers [2]. Notably, the CB1 affinity of (R)-methanandamide remains virtually unchanged in the absence of the protease inhibitor PMSF, whereas anandamide undergoes a 30-fold decrease in apparent affinity under identical conditions, directly evidencing (R)-methanandamide's resistance to aminopeptidase degradation [3].

Cannabinoid pharmacology Receptor binding assay CB1 receptor

(R)-Methanandamide Metabolic Stability: Resistance to Aminopeptidase and FAAH Hydrolysis

(R)-Methanandamide possesses remarkable stability to aminopeptidase hydrolysis, as demonstrated by competitive binding assays conducted in the presence and absence of the protease inhibitor phenylmethanesulfonyl fluoride (PMSF) [1]. In the absence of PMSF, the affinity of (R)-methanandamide for the CB1 receptor was virtually unchanged, whereas anandamide showed a 30-fold decrease in affinity under identical conditions, confirming the analog's superior resistance to enzymatic degradation [2]. Furthermore, (R)-methanandamide is more resistant than anandamide to hydrolytic inactivation by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide catabolism in vivo [3]. This dual resistance to both aminopeptidases and FAAH underpins the compound's extended pharmacological half-life and consistent in vivo activity.

Metabolic stability Enzymatic hydrolysis FAAH resistance

Differential TRPV1/CB1 Receptor Selectivity: Methanandamide is 10-Fold Less Potent than Anandamide at VR1

While (R)-methanandamide is approximately 10-fold more potent than anandamide at the CB1 receptor, it exhibits the inverse relationship at the vanilloid TRPV1 (VR1) receptor: methanandamide is approximately 10-fold less potent than anandamide at activating VR1 [1]. This differential structure-activity relationship (SAR) indicates that the two receptors display distinct pharmacophoric requirements and that the methyl substitution in methanandamide enhances CB1 interaction while simultaneously attenuating TRPV1 agonism [2]. Consequently, (R)-methanandamide provides a more functionally selective tool for dissecting CB1-mediated versus TRPV1-mediated physiological responses.

TRPV1 Vanilloid receptor Receptor selectivity

In Vivo Drug Discrimination: (R)-Methanandamide Substitutes for Δ⁹-THC Whereas Anandamide Does Not

In drug discrimination studies, (R)-methanandamide (0.5-8 mg/kg, i.p.) produces robust substitution for Δ⁹-THC in trained rats, demonstrating clear dose-related THC-like discriminative effects [1]. In striking contrast, anandamide produces THC-like discriminative effects only at a high 10-mg/kg dose that nearly eliminates lever-press responding, and even then substitution is incomplete and inconsistent [2]. This functional dichotomy arises directly from the differential metabolic stability of the two compounds: anandamide is rapidly catabolized before reaching central CB1 receptors in sufficient concentrations, whereas (R)-methanandamide's resistance to enzymatic degradation enables reliable central penetration and sustained receptor occupancy.

Drug discrimination Behavioral pharmacology Cannabimimetic activity

Stereochemical Specificity: (R)-Enantiomer vs. (S)-Enantiomer and Other Chiral Analogs

Among the four chiral congeners of arachidonylethanolamide synthesized and evaluated in the foundational structure-activity relationship study, (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide [(R)-methanandamide] exhibited the highest affinity for the cannabinoid receptor (Ki = 20 ± 1.6 nM), outperforming all other stereoisomers [1]. The corresponding (S)-methanandamide analog showed markedly reduced CB1 affinity, with a Ki of approximately 26 nM, representing a measurable but significantly attenuated potency [2]. Pharmacological studies on mouse isolated vasa deferentia demonstrated that the order of functional potency for inhibition of electrically-evoked twitch responses directly mirrored the rank order of receptor binding affinities across all four analogs, validating the stereochemical specificity of CB1-mediated functional outcomes [3].

Stereochemistry Enantiomeric selectivity CB1 agonist

In Vivo Cannabimimetic Tetrad: Quantified Behavioral Efficacy in Mice

(R)-Methanandamide demonstrates robust cannabimimetic properties in vivo, as established by the classical cannabinoid tetrad of behavioral assays: hypothermia, hypokinesia (reduced locomotor activity), ring immobility (catalepsy), and antinociception [1]. These four endpoints represent the gold-standard in vivo characterization of CB1 receptor agonists and are directly comparable to effects produced by Δ⁹-THC. While explicit quantitative dose-response data for all four tetrad parameters are not available in the public literature as direct head-to-head comparisons, (R)-methanandamide's capacity to elicit the full tetrad profile distinguishes it from anandamide, which requires FAAH inhibition to reliably produce comparable behavioral effects in rodents following peripheral administration [2].

Cannabimimetic tetrad In vivo pharmacology Behavioral assay

(R)-Methanandamide Application Scenarios: Validated Research Use Cases Based on Quantitative Evidence


CB1 Receptor Radioligand Binding Assays and Pharmacological Profiling

In competitive radioligand binding assays using [³H]CP-55,940, (R)-methanandamide serves as a defined positive control and reference agonist for CB1 receptor characterization. Its Ki of 20 ± 1.6 nM in rat forebrain membranes provides a validated benchmark for comparing novel synthetic cannabinoids or natural product-derived ligands [1]. The compound's 4-fold higher affinity relative to anandamide enables greater assay sensitivity and dynamic range, particularly valuable when screening compounds with moderate to low CB1 affinity. Furthermore, its resistance to aminopeptidase degradation eliminates the requirement for protease inhibitors (e.g., PMSF) in binding buffer preparations, reducing assay complexity and potential confounding variables [2].

Behavioral Pharmacology: Drug Discrimination and Cannabimimetic Activity Studies

For laboratories conducting drug discrimination studies or evaluating the subjective effects of cannabinoid ligands, (R)-methanandamide provides a reliable training drug or reference compound that produces robust, dose-dependent THC-like discriminative stimulus effects [1]. Unlike anandamide, which fails to reliably substitute for Δ⁹-THC at behaviorally tractable doses, (R)-methanandamide's metabolic stability ensures consistent central CB1 receptor occupancy and reproducible behavioral outcomes across experimental sessions and animal cohorts. This reliability is essential for studies investigating CB1 antagonist reversal, cross-substitution with novel ligands, or neurochemical correlates of cannabinoid-induced interoceptive states [2].

In Vivo Cannabimimetic Tetrad: Hypothermia, Hypokinesia, Catalepsy, and Antinociception

(R)-Methanandamide is uniquely suited as a reference CB1 agonist for in vivo behavioral pharmacology studies employing the cannabinoid tetrad paradigm [1]. Its demonstrated efficacy in producing hypothermia, reduced locomotor activity, ring immobility, and antinociception in mice establishes it as a validated positive control for assessing the central cannabimimetic activity of novel compounds or evaluating CB1 receptor function in genetically modified mouse lines. The compound's metabolic stability ensures that observed behavioral effects reflect sustained CB1 activation rather than transient receptor engagement followed by rapid clearance, a critical consideration for time-course studies and chronic dosing regimens.

CB1-Selective vs. TRPV1-Mediated Signaling: Receptor-Specific Pathway Dissection

Given (R)-methanandamide's differential potency profile—approximately 10-fold more potent than anandamide at CB1 receptors but 10-fold less potent at TRPV1 receptors—this compound is an ideal tool for dissecting CB1-specific versus TRPV1-specific physiological responses in complex systems [1]. This inverted selectivity profile enables researchers to attribute observed functional outcomes (e.g., vasorelaxation, nociception modulation, neurotransmitter release) to CB1 receptor activation with reduced confounding from TRPV1-mediated effects. Applications include cardiovascular pharmacology studies in isolated vascular preparations, neurochemical investigations of endocannabinoid signaling, and pain research where distinguishing CB1 from TRPV1 contributions is mechanistically essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-methanandamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.